Cas no 1394291-59-8 ((5-Bromo-4-methylpyridin-2-yl)methanol)

(5-Bromo-4-methylpyridin-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (5-Bromo-4-methylpyridin-2-yl)methanol

- 5-Bromo-2-hydroxymethyl-4-methylpyridine

- AK164885

- 5-Bromo-4-methylpyridine-2-methanol

- FCH2279694

- 2-Pyridinemethanol, 5-bromo-4-methyl-

- ST24034810

- Z1545

-

- MDL: MFCD22543690

- インチ: 1S/C7H8BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-3,10H,4H2,1H3

- InChIKey: SGLMCAKAOCVUSG-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])N=C(C([H])([H])O[H])C([H])=C1C([H])([H])[H]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- トポロジー分子極性表面積: 33.1

(5-Bromo-4-methylpyridin-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B998983-50mg |

(5-Bromo-4-methylpyridin-2-yl)methanol |

1394291-59-8 | 50mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-317207-2.5g |

(5-bromo-4-methylpyridin-2-yl)methanol |

1394291-59-8 | 2.5g |

$277.0 | 2023-09-05 | ||

| Enamine | EN300-317207-0.05g |

(5-bromo-4-methylpyridin-2-yl)methanol |

1394291-59-8 | 0.05g |

$119.0 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B899266-250mg |

(5-Bromo-4-methylpyridin-2-yl)methanol |

1394291-59-8 | 97% | 250mg |

¥538.20 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B899266-1g |

(5-Bromo-4-methylpyridin-2-yl)methanol |

1394291-59-8 | 97% | 1g |

¥1,355.40 | 2022-09-02 | |

| Chemenu | CM170361-5g |

(5-bromo-4-methylpyridin-2-yl)methanol |

1394291-59-8 | 97% | 5g |

$463 | 2022-09-03 | |

| Chemenu | CM170361-5g |

(5-bromo-4-methylpyridin-2-yl)methanol |

1394291-59-8 | 97% | 5g |

$463 | 2021-08-05 | |

| abcr | AB442678-5g |

(5-Bromo-4-methylpyridin-2-yl)methanol; . |

1394291-59-8 | 5g |

€567.90 | 2024-08-03 | ||

| Enamine | EN300-317207-1g |

(5-bromo-4-methylpyridin-2-yl)methanol |

1394291-59-8 | 1g |

$142.0 | 2023-09-05 | ||

| eNovation Chemicals LLC | D745620-10g |

2-Pyridinemethanol, 5-bromo-4-methyl- |

1394291-59-8 | 97% | 10g |

$910 | 2025-02-20 |

(5-Bromo-4-methylpyridin-2-yl)methanol 関連文献

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

(5-Bromo-4-methylpyridin-2-yl)methanolに関する追加情報

Introduction to (5-Bromo-4-methylpyridin-2-yl)methanol (CAS No. 1394291-59-8)

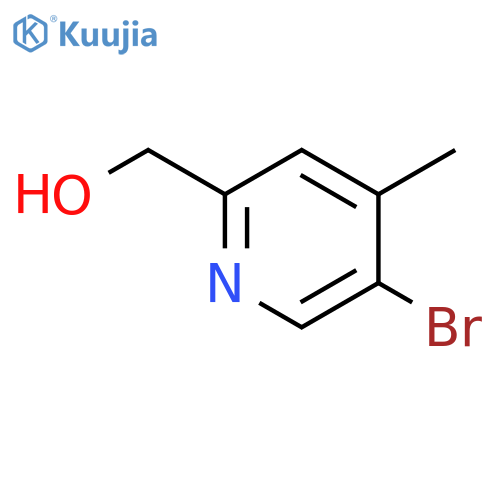

(5-Bromo-4-methylpyridin-2-yl)methanol, identified by the CAS registry number 1394291-59-8, is a chemically synthesized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine and methyl groups, along with a hydroxymethyl group. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in modern chemistry.

The synthesis of (5-Bromo-4-methylpyridin-2-yl)methanol typically involves multi-step organic reactions, often starting from pyridine derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the pyridine ring with high precision. These methods not only enhance the yield but also reduce the environmental footprint associated with traditional synthetic routes.

The structural features of (5-Bromo-4-methylpyridin-2-yl)methanol make it an attractive candidate for various applications. The bromine substituent on the pyridine ring contributes to its electronic properties, while the methyl group introduces steric effects that can influence reactivity. The hydroxymethyl group at position 2 provides a site for further functionalization, enabling the synthesis of more complex molecules. Recent studies have highlighted its potential as an intermediate in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

In terms of physical properties, (5-Bromo-4-methylpyridin-2-yl)methanol exhibits a melting point of approximately 120°C and a boiling point around 300°C under standard conditions. Its solubility in common solvents such as water and ethanol is moderate, which facilitates its handling in laboratory settings. The compound is stable under normal storage conditions but may degrade under harsh conditions such as prolonged exposure to light or strong oxidizing agents.

The application of (5-Bromo-4-methylpyridin-2-yL)methanol in pharmaceutical research has been a focal point of recent studies. Researchers have investigated its role as a building block for constructing bioactive molecules with potential therapeutic benefits. For example, its ability to act as a chiral auxiliary has been explored in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Additionally, its use as a ligand in metal-catalyzed reactions has shown promise in enhancing reaction efficiency and selectivity.

In agrochemicals, (5-Bromo-4-methylpyridin-yL)methanol has been studied for its potential as a precursor to herbicides and insecticides. Its structural versatility allows for the incorporation of functional groups that can target specific pests or weeds without adversely affecting non-target organisms. Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of derivatives based on this compound, accelerating the discovery process.

The environmental impact of (5-Bromo-yLmethylpyridin-yL)methanol has also been a subject of interest. Studies have shown that it degrades relatively quickly under aerobic conditions, reducing its persistence in the environment. However, further research is needed to fully understand its ecological effects and ensure sustainable practices during its production and use.

In conclusion, (5-Bromo-yLmethylpyridin-yL)methanol (CAS No. 1394291-yL8) is a versatile compound with significant potential across multiple industries. Its unique structure and functional groups make it an invaluable tool in modern chemistry, driving innovation in drug discovery, agrochemicals, and materials science. As research continues to uncover new applications and optimize synthetic methods, this compound will likely play an increasingly important role in advancing chemical technologies.

1394291-59-8 ((5-Bromo-4-methylpyridin-2-yl)methanol) 関連製品

- 2229446-85-7(4,4-difluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butanoic acid)

- 306978-32-5(3-Chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine)

- 1208076-60-1(2-Bromo-4-chloro-6-fluorobenzenethiol)

- 1337110-54-9(3-(furan-3-yl)methylpyrrolidine)

- 1806006-95-0(6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine)

- 1805316-03-3(2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde)

- 1803730-12-2(3-(1-Bromo-2-oxopropyl)-2-(trifluoromethoxy)phenol)

- 674305-60-3(2-(6-amino-2-{2-(2-hydroxyethoxy)ethylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol)

- 866131-37-5(N'-cyclopropanecarbonylthieno[2,3-b]quinoline-2-carbohydrazide)

- 477539-05-2(methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate)